5-Chloro-N-(3-methylbutyl)pyrazin-2-amine
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Overview
Description
5-Chloro-N-(3-methylbutyl)pyrazin-2-amine is a chemical compound with the molecular formula C9H14ClN3 and a molecular weight of 199.68 g/mol . This compound is part of the pyrazine family, which is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 5-Chloro-N-(3-methylbutyl)pyrazin-2-amine typically involves the reaction of 5-chloropyrazine-2-amine with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
5-Chloro-N-(3-methylbutyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
5-Chloro-N-(3-methylbutyl)pyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(3-methylbutyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
5-Chloro-N-(3-methylbutyl)pyrazin-2-amine can be compared with other pyrazine derivatives such as:
Properties
Molecular Formula |
C9H14ClN3 |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
5-chloro-N-(3-methylbutyl)pyrazin-2-amine |
InChI |
InChI=1S/C9H14ClN3/c1-7(2)3-4-11-9-6-12-8(10)5-13-9/h5-7H,3-4H2,1-2H3,(H,11,13) |
InChI Key |
LMITZEPOMXHOPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
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